molecular formula C18H22BrN5O3 B2441185 3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2379977-76-9

3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2441185
CAS No.: 2379977-76-9
M. Wt: 436.31
InChI Key: VKRGUTDBQZLENB-UHFFFAOYSA-N
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Description

The compound 3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic molecule that features a combination of pyrimidine, piperidine, and bromopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. The key steps include:

    Bromination of Pyrimidine: Pyrimidine is brominated using bromine in the presence of a suitable catalyst to yield .

    Formation of the Piperidine Derivative: The bromopyrimidine is reacted with piperidine to form .

    Coupling Reaction: The piperidine derivative is then coupled with under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to the active site of the target, thereby modulating its activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyrimidine
  • Piperidine derivatives
  • Dimethylpyrimidine derivatives

Uniqueness

The uniqueness of 3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one lies in its combination of multiple functional groups, which may confer unique biological activity and chemical reactivity compared to its individual components.

Properties

IUPAC Name

3-[2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-12-13(2)22-11-24(17(12)26)9-16(25)23-5-3-4-14(8-23)10-27-18-20-6-15(19)7-21-18/h6-7,11,14H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRGUTDBQZLENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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